1-Butanone, 1-(5-((3R)-3-amino-4-hydroxy-3-methylbutyl)-1-methyl-1H-pyrrol-2-yl)-4-(4-methylphenyl)-
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Overview
Description
Preparation Methods
The synthesis of CS-0777 involves several steps, including the use of specific reagents and conditions. The compound is prepared through a series of chemical reactions, including phosphorylation, which is essential for its activation . Industrial production methods involve the purification and identification of activating enzymes, such as fructosamine 3-kinase and fructosamine 3-kinase-related protein, which are responsible for the phosphorylation of CS-0777 in red blood cells .
Chemical Reactions Analysis
CS-0777 undergoes phosphorylation to become an active sphingosine 1-phosphate analog . This reaction is catalyzed by specific kinases, including fructosamine 3-kinase and fructosamine 3-kinase-related protein . The major product formed from this reaction is the phosphorylated form of CS-0777, which acts as a selective modulator of sphingosine 1-phosphate receptor 1 .
Scientific Research Applications
CS-0777 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown potential benefits in the treatment of autoimmune diseases, including multiple sclerosis . The compound is also being studied for its pharmacokinetics and pharmacodynamics, which are essential for understanding its therapeutic effects . Additionally, CS-0777 is being investigated for its potential use in other diseases and conditions that involve the modulation of sphingosine 1-phosphate receptors .
Mechanism of Action
The mechanism of action of CS-0777 involves its phosphorylation to an active sphingosine 1-phosphate analog . This phosphorylated form acts as a selective modulator of sphingosine 1-phosphate receptor 1, leading to various pharmacological effects . These effects include the lowering of peripheral blood lymphocyte counts and the suppression of experimental autoimmune encephalomyelitis . The molecular targets and pathways involved in the mechanism of action of CS-0777 include sphingosine 1-phosphate receptor 1 and related signaling pathways .
Comparison with Similar Compounds
CS-0777 is similar to other sphingosine 1-phosphate receptor modulators, such as FTY720 (fingolimod) . CS-0777 has unique properties, including its selective modulation of sphingosine 1-phosphate receptor 1 and its specific phosphorylation by fructosamine 3-kinase and fructosamine 3-kinase-related protein . Other similar compounds include ROX-2127, which also acts as a selective sphingosine 1-phosphate receptor 1 agonist .
Properties
CAS No. |
827344-05-8 |
---|---|
Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-[5-[(3R)-3-amino-4-hydroxy-3-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C21H30N2O2/c1-16-7-9-17(10-8-16)5-4-6-20(25)19-12-11-18(23(19)3)13-14-21(2,22)15-24/h7-12,24H,4-6,13-15,22H2,1-3H3/t21-/m1/s1 |
InChI Key |
YXEQXPNSBUIRDZ-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CC[C@](C)(CO)N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)C2=CC=C(N2C)CCC(C)(CO)N |
Key on ui other cas no. |
1192731-63-7 |
Synonyms |
CS 0777 CS-0777 CS0777 |
Origin of Product |
United States |
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